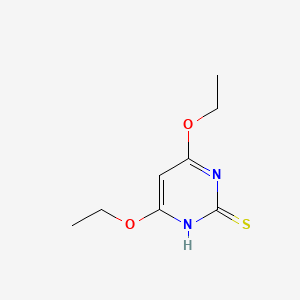

4,6-Diethoxypyrimidine-2(1H)-thione

Beschreibung

Eigenschaften

IUPAC Name |

4,6-diethoxy-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-11-6-5-7(12-4-2)10-8(13)9-6/h5H,3-4H2,1-2H3,(H,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGBHQJTKUBXIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=S)N1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Cyanoacetate Derivatives with Urea

A widely adopted route involves the cyclization of cyanoacetate esters with urea under alkaline conditions. For example, 2-amino-4,6-dimethoxypyrimidine can be synthesized via a two-step process:

-

Cyclization : Sodium methoxide facilitates the reaction between cyanoacetate and urea in methanol, forming 4-amino-2,6(1H,3H)-pyrimidinedione .

-

Alkoxylation : The dihydroxypyrimidine intermediate undergoes methylation with dimethyl sulfate or diethyl carbonate to introduce methoxy/ethoxy groups .

Alkoxylation of Dichloropyrimidine Precursors

4,6-Dichloropyrimidine serves as a versatile precursor. Chlorine atoms at the 4- and 6-positions are displaced by ethoxide ions in a nucleophilic aromatic substitution (SNAr) reaction :

-

SNAr Reaction : Treatment with sodium ethoxide in ethanol at 65°C for 24 hours yields 4,6-diethoxypyrimidine .

-

Thionation : The resulting pyrimidine is converted to the thione using hydrogen sulfide (H₂S) or thiourea under acidic conditions .

Advantages :

-

High regioselectivity due to electron-deficient pyrimidine ring.

Limitations :

Thionation of Pyrimidinone Intermediates

Pyrimidin-2(1H)-ones are common intermediates for thione synthesis. For example, 4,6-diethoxypyrimidin-2(1H)-one is treated with Lawesson’s reagent in toluene, selectively replacing the carbonyl oxygen with sulfur :

Optimized Conditions :

Mechanistic Insight :

Lawesson’s reagent generates reactive dithiophosphine ylides, which attack the carbonyl oxygen, forming a thiaoxaphosphetane intermediate. Collapse of this intermediate releases the thione .

Substitution of Methylthio Groups

Methylthio groups at the 2-position can be oxidized to methanesulfonyl, which is then displaced by ethoxide:

-

Oxidation : 2-Methylthio-4,6-diethoxypyrimidine is oxidized with m-CPBA to the sulfone .

-

Displacement : Reaction with sodium ethoxide replaces the sulfone group with ethoxy .

Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Oxidation | m-CPBA, CH₂Cl₂ | 0°C to RT, 2 h | 85% |

| Displacement | NaOEt, EtOH | Reflux, 6 h | 78% |

One-Pot Synthesis from Malononitrile

A patent by Ihara Chemical Industry Co. describes a one-pot method using tert-butyl cyanoacetate and 4,6-diethoxy-2-methanesulfonylpyrimidine :

-

Alkylation : tert-Butyl cyanoacetate reacts with the sulfonylpyrimidine in DMF with K₂CO₃.

-

Deprotection : Acidic hydrolysis removes the tert-butyl group, followed by decarboxylation to yield the thione .

Key Advantages :

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Diethoxypyrimidine-2(1H)-thione undergoes various chemical reactions, including:

Substitution Reactions: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.

Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or alcohols, typically under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiols.

Wissenschaftliche Forschungsanwendungen

Chemistry: 4,6-Diethoxypyrimidine-2(1H)-thione is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents targeting various diseases.

Industry: In the industrial sector, 4,6-Diethoxypyrimidine-2(1H)-thione is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of high-performance materials.

Wirkmechanismus

The mechanism of action of 4,6-Diethoxypyrimidine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

4,6-Diaminopyrimidine-2(1H)-thione

- Synthesis: Produced via condensation of 6-aminothiouracil with aldehydes and nitrile active methylene compounds in water (70°C, catalyst-free), achieving yields of 85–93% .

- Reactivity: The amino (-NH₂) groups at positions 4 and 6 enhance nucleophilicity, enabling efficient formation of chromonyl pyrido[2,3-d]pyrimidines .

Key Difference: The ethoxy groups in 4,6-Diethoxypyrimidine-2(1H)-thione likely reduce nucleophilicity compared to amino groups, altering reaction pathways and product profiles.

1-Aryl-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thiones

- Synthesis : Formed via reaction of substituted anilines, KSCN, and 4-methylpent-3-en-2-one (an acetone aldol adduct) in acetone, yielding 81–92% .

- Structural Features : Methyl and aryl substituents enhance lipophilicity and influence crystal packing via intermolecular interactions (e.g., C–H···S and π-stacking) .

- Bioactivity : Derivatives with chloro or methoxy substituents exhibit DNA photocleavage activity (40 μg/μl) and antibacterial effects against Gram-negative pathogens .

Tetrahydropyrimidine-2(1H)-thiones

- Synthesis : Derived from Biginelli-like reactions using aldehydes, thiourea, and 1,3-dicarbonyl compounds with natural catalysts (e.g., granite or quartz) .

- Bioactivity: Potent inhibitors of melanogenesis (e.g., 1-(4-ethylbenzyl)-tetrahydropyrimidine-2(1H)-thione, IC₅₀ = 0.76 μM) via tyrosinase modulation .

- Structural Impact : Saturated pyrimidine rings enhance conformational rigidity, improving target binding .

Key Difference : The unsaturated pyrimidine core of 4,6-Diethoxypyrimidine-2(1H)-thione may reduce rigidity compared to tetrahydropyrimidines, affecting biological target interactions.

Biologische Aktivität

4,6-Diethoxypyrimidine-2(1H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4,6-Diethoxypyrimidine-2(1H)-thione has the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 226.29 g/mol

The compound features a pyrimidine ring substituted with ethoxy groups and a thione functional group, which contributes to its reactivity and biological activities.

Biological Activities

Research indicates that 4,6-diethoxypyrimidine-2(1H)-thione exhibits several notable biological activities:

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

- Antioxidant Activity : Studies have shown that it can enhance antioxidant enzyme activity, which may protect cells from oxidative stress.

- Antitumor Activity : Preliminary research indicates that this compound may possess antitumor properties, potentially inhibiting cancer cell proliferation .

The mechanisms underlying the biological activities of 4,6-diethoxypyrimidine-2(1H)-thione are still under investigation. However, several hypotheses have been proposed:

- Interaction with Enzymes : The thione group may interact with various enzymes involved in metabolic pathways, potentially altering their activity and leading to biological effects.

- Receptor Modulation : It is hypothesized that the compound could modulate receptor activity related to cell signaling pathways, influencing processes such as cell growth and apoptosis.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial efficacy of 4,6-diethoxypyrimidine-2(1H)-thione against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

-

Antioxidant Activity Assessment :

- In vitro assays demonstrated that the compound significantly increased the activity of superoxide dismutase (SOD) and catalase (CAT), suggesting its role as an antioxidant.

- Antitumor Activity :

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 4,6-Diethoxypyrimidine-2(1H)-thione, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation reactions, such as modified Biginelli-type protocols, where ethoxy-substituted β-ketoesters or aldehydes are condensed with thiourea derivatives in acidic or solvent-free conditions . For example, analogous dihydropyrimidine-thiones are synthesized by reacting substituted anilines with potassium thiocyanate and ketones (e.g., 4-methylpent-3-en-2-one) under heating (50–60°C) in ethanol or acetone . Yield optimization requires precise stoichiometry, prolonged reaction times (3–5 hours), and recrystallization from ethanol to achieve >80% purity. Ethoxy groups may necessitate anhydrous conditions to prevent hydrolysis .

Q. How is the crystal structure of 4,6-Diethoxypyrimidine-2(1H)-thione determined, and what are the key structural features?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard . Key parameters include:

- Space group : Monoclinic (e.g., P2₁/m) with unit cell dimensions (e.g., a = 5.6–8.8 Å, b = 6.4–15.0 Å, c = 7.1–10.2 Å, β = 95–100°) .

- Bond lengths : C–S (1.67–1.71 Å) and C–O (1.36–1.42 Å), reflecting resonance stabilization of the thione group .

- Hydrogen bonding : N–H⋯N (2.89–3.10 Å) and C–H⋯S (3.72–3.80 Å) interactions stabilize the lattice .

Advanced Research Questions

Q. What intermolecular interactions dominate the crystal packing of 4,6-Diethoxypyrimidine-2(1H)-thione, and how do they influence its physicochemical properties?

Hirshfeld surface analysis reveals that N–H⋯N and C–H⋯S hydrogen bonds contribute 36.8% and 13.8% to packing, respectively, while H⋯H (24.8%) and H⋯C (11.7%) contacts also play roles . These interactions enhance thermal stability (melting points >120°C) and reduce solubility in polar solvents due to tight packing . Ethoxy groups may introduce steric hindrance, altering π-π stacking compared to methyl or hydroxyl analogs .

Q. How do structural modifications at the 4 and 6 positions of the pyrimidine-2(1H)-thione scaffold affect its biological activity, and what methodological approaches are used to establish structure-activity relationships (SAR)?

Substitutions at the 4/6 positions (e.g., ethoxy vs. methyl or chlorine) modulate electronic effects and steric bulk, impacting interactions with biological targets. For example:

- Antimicrobial activity : Chlorine substituents enhance lipophilicity and membrane penetration, as shown in MIC assays against S. aureus .

- Anticancer activity : Ethoxy groups may improve solubility for in vivo studies, while methyl groups increase metabolic stability . Methodologies include:

- In vitro assays : Dose-response curves (IC₅₀ values) for enzyme inhibition (e.g., lymphoid tyrosine phosphatase) .

- Computational modeling : DFT calculations to predict electrostatic potential maps and docking studies with target proteins (e.g., thymidylate synthase) .

Q. What are the common challenges in interpreting spectroscopic data (e.g., NMR, IR) for 4,6-Diethoxypyrimidine-2(1H)-thione derivatives, and how can contradictory data be resolved?

Challenges include:

- NMR peak overlap : Aromatic protons in ethoxy-substituted derivatives exhibit complex splitting patterns. Use deuterated DMSO or acetone for resolution and 2D NMR (COSY, HSQC) for assignment .

- IR band ambiguity : Thione (C=S) stretches (~1200 cm⁻¹) may overlap with C–O (ethoxy) vibrations. Compare with computed spectra (e.g., B3LYP/6-31G*) . Contradictions in melting points or reaction yields often arise from polymorphic forms or solvent impurities. Recrystallization in multiple solvents (e.g., ethanol vs. acetonitrile) and PXRD verification are recommended .

Q. How can computational chemistry methods be applied to predict the reactivity and intermolecular interaction patterns of 4,6-Diethoxypyrimidine-2(1H)-thione in drug design?

- Reactivity prediction : DFT (e.g., Gaussian 09) calculates Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- Interaction analysis : Molecular dynamics (GROMACS) simulate solvation effects, while Hirshfeld surface-derived fingerprint plots quantify interaction propensities .

- Drug-likeness : QSAR models (e.g., SwissADME) predict bioavailability, with ethoxy groups balancing LogP (∼2.5) and topological polar surface area (∼80 Ų) for CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.